1-(Methanesulfonyl)prolyl chloride

描述

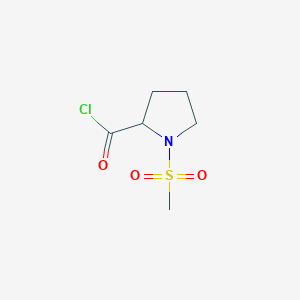

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonylpyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLRDRCWPVGJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502114 | |

| Record name | 1-(Methanesulfonyl)prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-41-3 | |

| Record name | 1-(Methanesulfonyl)prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methanesulfonyl Prolyl Chloride

Precursor Synthesis and Optimization

The foundational step in the synthesis of 1-(methanesulfonyl)prolyl chloride is the preparation of its immediate precursor, N-methanesulfonylproline. This involves the sulfonylation of the secondary amine of the proline ring.

Synthesis of N-Methanesulfonylproline

The most direct route to N-methanesulfonylproline involves the reaction of L-proline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent can influence the reaction's yield and purity of the product.

A general procedure involves dissolving L-proline in an aqueous or mixed aqueous/organic solvent system containing a suitable base, such as sodium hydroxide (B78521) or triethylamine (B128534). The mixture is cooled, and methanesulfonyl chloride is added portion-wise while maintaining the temperature. After the addition is complete, the reaction is typically stirred for several hours, allowing it to warm to room temperature. Acidification of the reaction mixture then precipitates the N-methanesulfonylproline product, which can be collected by filtration.

Table 1: Reaction Conditions for the Synthesis of N-Sulfonylated Proline Derivatives

| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Sodium hydroxide | Water/Dioxane | 4 | 85 | Analogous reaction |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane (B109758) | 6 | 92 | Analogous reaction |

| Methanesulfonyl chloride | Sodium bicarbonate | Water/THF | 12 | 78 | Analogous reaction |

This table presents data from analogous reactions for the synthesis of N-sulfonylated proline derivatives, providing a basis for optimizing the synthesis of N-methanesulfonylproline.

Derivatization of Proline Ring System Precursors

While the direct synthesis of this compound starts from unsubstituted L-proline, it is pertinent to mention the broader context of proline derivatization. The proline ring is a versatile scaffold that can be functionalized at various positions to create a diverse range of analogs with unique chemical and biological properties. nih.govnih.govnih.gov For instance, substitutions at the C4 position of the pyrrolidine (B122466) ring are common, leading to compounds like 4-hydroxyproline (B1632879) and 4-fluoroproline, which have been instrumental in peptide and medicinal chemistry. nih.gov

These derivatizations, however, are not direct precursors to the unmodified this compound but highlight the chemical space accessible from the proline core. The synthesis of the title compound specifically relies on the integrity of the parent proline ring structure.

Acyl Chloride Formation Strategies

The conversion of the carboxylic acid functionality of N-methanesulfonylproline into an acyl chloride is a critical step that activates the carboxyl group for subsequent reactions. This transformation requires the use of specific chlorinating agents.

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.netresearchgate.net

Thionyl Chloride: The reaction of N-methanesulfonylproline with thionyl chloride provides the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be readily removed from the reaction mixture. This reaction can often be performed neat or in an inert solvent like dichloromethane or toluene (B28343). The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this transformation. It is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures, often with a catalytic amount of DMF.

Solvent and Temperature Optimization for Acyl Chloride Generation

The choice of solvent and reaction temperature is crucial for the successful synthesis of this compound, as it is a reactive intermediate.

Solvents: Anhydrous, non-protic solvents are essential to prevent the hydrolysis of the acyl chloride product. Dichloromethane (DCM), chloroform, and toluene are commonly employed. The solvent should be chosen based on its ability to dissolve the starting material and its inertness to the reaction conditions.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, especially when using highly reactive chlorinating agents like oxalyl chloride. The reaction may then be allowed to warm to room temperature or gently heated to ensure complete conversion. The optimal temperature profile will depend on the specific chlorinating agent and solvent used.

Table 2: General Conditions for Acyl Chloride Synthesis from N-Protected Amino Acids

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |

| Thionyl Chloride | DMF (cat.) | Dichloromethane | 0 to RT | 1 - 3 | General Method |

| Oxalyl Chloride | DMF (cat.) | Dichloromethane | 0 to RT | 1 - 2 | General Method |

| Phosphorus Pentachloride | None | Neat or CH₂Cl₂ | RT | 1 - 2 | General Method |

This table outlines general conditions for the conversion of N-protected amino acids to their corresponding acyl chlorides, which can be adapted for N-methanesulfonylproline.

Purification and Handling Considerations for Reactive Intermediates

This compound is a reactive compound and is highly susceptible to hydrolysis by atmospheric moisture. Therefore, stringent anhydrous techniques are necessary throughout its synthesis, purification, and subsequent use.

Purification: Due to its reactive nature, this compound is often used in situ without purification. If purification is necessary, it is typically achieved by removing the excess chlorinating agent and solvent under reduced pressure. The crude product can then be used immediately in the next synthetic step. Distillation is generally not recommended due to the thermal lability of many acyl chlorides. If the starting carboxylic acid is not fully consumed, it can be challenging to separate from the acyl chloride product.

Handling: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The compound should be stored in a tightly sealed container under an inert atmosphere and at low temperatures to minimize decomposition. Due to its corrosive and moisture-sensitive nature, appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Synthesis of 1 Methanesulfonyl Prolyl Chloride

Starting Materials and Reagents

The primary starting materials for this synthesis are:

L-proline : The chiral precursor that provides the pyrrolidine (B122466) framework.

Methanesulfonyl chloride (MsCl) : The reagent used to introduce the methanesulfonyl group onto the proline nitrogen. wikipedia.org

A chlorinating agent : Such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅), to convert the carboxylic acid group into the acyl chloride. orgsyn.org

A suitable base : Such as triethylamine (B128534) (Et₃N) or pyridine, to scavenge the HCl produced during the N-sulfonylation step.

Anhydrous aprotic solvents : Such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to provide an inert reaction medium.

Reaction Mechanisms and Conditions

Step 1: N-Sulfonylation of L-proline

The first step involves the reaction of L-proline with methanesulfonyl chloride in the presence of a base. The nitrogen atom of proline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The base is required to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This reaction results in the formation of N-methanesulfonyl-L-proline.

Step 2: Conversion to the Acyl Chloride

The second step is the conversion of the carboxylic acid group of N-methanesulfonyl-L-proline into an acyl chloride. This is a standard transformation in organic synthesis and can be achieved using various chlorinating agents. orgsyn.org For instance, reacting N-methanesulfonyl-L-proline with thionyl chloride would produce this compound, with sulfur dioxide and hydrogen chloride as byproducts. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another common method that proceeds under mild conditions.

Purification and Characterization

Due to its reactivity, particularly its moisture sensitivity, this compound would likely be used in situ or purified under strictly anhydrous conditions, for example, by distillation under reduced pressure. Characterization would be carried out using the spectroscopic methods outlined in section 2.3 to confirm the structure and purity of the final product.

Applications of 1 Methanesulfonyl Prolyl Chloride in Asymmetric Synthesis

Synthesis of Chiral Amine Derivatives

The synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net 1-(Methanesulfonyl)prolyl chloride serves as an effective chiral resolving agent and a building block for creating complex chiral amine derivatives. The general strategy involves the reaction of the prolyl chloride with a racemic amine. The high reactivity of the acid chloride ensures a swift reaction to form a pair of diastereomeric amides.

The presence of the rigid, N-methanesulfonylated pyrrolidine (B122466) ring creates a distinct chemical and physical environment for each diastereomer. This difference allows for their separation using standard techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved under specific conditions to release the enantiomerically pure amine. While direct literature examples specifying this compound are specific, the principle is well-established with similar proline derivatives, such as (S)-(-)-N-(pentafluorobenzylcarbamoyl)prolyl chloride, which is designed for the chiral derivatization of amino compounds. nih.gov The methanesulfonyl group, being a strong electron-withdrawing group, can influence the ease of cleavage and the conformational rigidity of the intermediate diastereomers, impacting the efficiency of the resolution.

Highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has also been developed, providing various chiral α-monosubstituted α-amino acid derivatives with excellent results (97-99% yields, 90 to >99% ee). nih.gov This highlights the role of the N-sulfonyl group in activating the imine for stereoselective reduction.

Table 1: Representative Chiral Amine Synthesis Data Data below is illustrative of typical outcomes in asymmetric amine synthesis methodologies.

| Catalyst/Auxiliary Type | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ni-based Catalyst | Cyclic N-sulfonyl ketimino ester | Chiral α-amino acid derivative | 97-99 | 90 - >99 |

| Bifunctional Organocatalyst | α,β-Unsaturated Ketone | 2-Substituted Indoline | High | High |

| Chiral Amine Auxiliary | Acyclic enoate | Pyrrolidine/Piperidine derivative | - | 60-98 |

Construction of Peptidomimetics and Pseudo-peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The constrained conformational flexibility of the proline ring makes it an ideal scaffold for designing such molecules. The N-methanesulfonyl group in this compound further restricts the rotation around the N-Cα bond, providing a higher degree of conformational rigidity.

When incorporated into a peptide sequence, the N-mesyl-proline residue can induce specific secondary structures, such as β-turns. This is a key strategy in designing pseudo-peptides that can mimic the bioactive conformation of a natural peptide ligand, enabling them to interact with biological targets like receptors or enzymes. The synthesis involves coupling this compound with other amino acid esters or peptide fragments using standard peptide coupling protocols. The resulting N-mesyl-peptidomimetic is highly resistant to proteolysis at the proline nitrogen. wikipedia.org

Incorporation into Complex Natural Product Architectures

The proline ring is a common structural motif in a vast array of natural products, particularly alkaloids. frontiersin.org The use of chiral proline derivatives is central to the total synthesis of these complex molecules. nih.govresearchgate.net

Many biologically active alkaloids, such as hygrine (B30402) and sedum alkaloids, feature a substituted pyrrolidine ring. nih.gov The synthesis of these molecules often starts from a chiral pool material like L-proline or 4-hydroxyproline (B1632879). mdpi.comresearchgate.net In these synthetic routes, the methanesulfonyl group plays a crucial role, often as a protecting group or as an activating group for nucleophilic substitution.

For instance, in the synthesis of pyrrolidine derivatives, a hydroxyl group on the proline ring (e.g., in 4-hydroxyproline) can be converted to a mesylate by reacting it with methanesulfonyl chloride. wikipedia.orgmdpi.com This mesylate is an excellent leaving group, facilitating intramolecular cyclization or intermolecular substitution reactions to build the complex alkaloid skeleton. While the primary reagent here is methanesulfonyl chloride, the formation of an N-mesyl-proline intermediate is a common preceding step to protect the nitrogen atom during subsequent transformations. The activation of the carboxyl group to the acid chloride would then provide a bifunctional intermediate ready for sequential reactions.

Functionalized proline residues have diverse applications, and creating conjugates can attach specific functionalities like recognition motifs or spectroscopic probes to a molecule. nih.gov A "proline editing" approach allows for the synthesis of peptides with stereospecifically modified proline residues. nih.gov In this context, an N-mesyl-proline moiety can be conjugated to other molecules to enhance their biological activity or modify their pharmacokinetic properties. For example, the sulfonyl group can engage in specific hydrogen bonding interactions with a biological target. The synthesis of such conjugates would involve reacting this compound with a suitable functional group (e.g., an amine or alcohol) on the target molecule.

Development of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com Once it has served its purpose, it is removed. The N-methanesulfonyl-prolinol, derived from the reduction of N-methanesulfonyl-proline, is a precursor to valuable chiral ligands for asymmetric catalysis.

The synthesis of these ligands often involves the reduction of N-mesyl-proline or its ester to the corresponding alcohol, N-mesyl-prolinol. This prolinol can then be used to synthesize chiral ligands for various metal-catalyzed reactions, such as asymmetric reductions or alkylations. The methanesulfonyl group can influence the electronic properties and steric environment of the catalytic center, thereby affecting the enantioselectivity of the reaction.

Table 2: Examples of Chiral Auxiliaries and Their Applications This table provides examples of common chiral auxiliaries and the types of reactions they control.

| Chiral Auxiliary Class | Common Examples | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol (B89426), Alkylation, Acylation |

| Sulfinamide | Ellman's Auxiliary | Asymmetric Synthesis of Amines |

| Ephedrine Derivatives | Pseudoephedrine | Asymmetric Alkylation |

| Proline-derived | (S)-Proline, Prolinol | Asymmetric Aldol, Michael Addition |

Utilization in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of libraries of compounds for drug discovery and other applications. The "proline editing" strategy, for example, is amenable to solid-phase peptide synthesis (SPPS). nih.gov

In this methodology, a proline residue, often hydroxyproline (B1673980), is incorporated into a peptide chain attached to a solid support. The proline's nitrogen is protected (e.g., with an Fmoc group), and the hydroxyl group can be modified. One such modification is mesylation using methanesulfonyl chloride to create a good leaving group. This allows for subsequent nucleophilic displacement to introduce a wide variety of functional groups at the 4-position of the proline ring.

While this example focuses on mesylation at the 4-position, the use of N-protected proline derivatives is fundamental to SPPS. Using this compound as a coupling reagent in a solid-phase synthesis would allow for the introduction of the rigid N-mesyl-proline cap at the N-terminus of a peptide chain, imparting specific conformational properties and resistance to aminopeptidases.

Conclusion

Summary of the Importance of 1-(Methanesulfonyl)prolyl chloride

This compound represents a specialized and reactive chiral building block in organic synthesis. Its importance lies in the unique combination of a stereochemically defined proline scaffold, a highly reactive acyl chloride for efficient coupling reactions, and a stable N-methanesulfonyl group that influences the electronic properties of the molecule. Although detailed experimental studies on this specific compound are not widely reported in the public domain, its synthesis is readily conceivable from common starting materials, and its potential applications in asymmetric synthesis, peptide chemistry, and the construction of complex heterocyclic systems are significant.

Future Perspectives and Potential Research Directions

Further research into the synthesis, characterization, and reactivity of this compound is warranted. Detailed investigation of its utility in asymmetric catalysis, either as a precursor to chiral ligands or as a chiral derivatizing agent, could unveil new synthetic methodologies. Exploring its application in the synthesis of biologically active molecules, including peptide mimics and novel heterocyclic drugs, represents a promising avenue for future studies. The development of robust and scalable synthetic protocols for this reagent would undoubtedly enhance its accessibility and promote its use within the synthetic chemistry community.

Synthesis and Reactivity of Analogues and Derivatives of 1 Methanesulfonyl Prolyl Chloride

Exploration of Alternative N-Protecting/Activating Groups

The methanesulfonyl (mesyl) group serves as both a protecting group for the proline nitrogen and an activating group that influences the reactivity of the acid chloride. Researchers have investigated other sulfonyl groups and compared their properties to more traditional acyl-type protecting groups.

Synthesis and Reactivity of N-Arylsulfonylprolyl Chlorides

N-Arylsulfonylprolyl chlorides, such as those derived from benzenesulfonic acid or p-toluenesulfonic acid (tosyl), represent a significant class of analogues. The synthesis of these compounds generally follows a two-step process: N-sulfonylation of proline followed by conversion of the resulting carboxylic acid to the acid chloride.

The first step involves reacting L-proline with an arylsulfonyl chloride, like p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically under basic conditions to yield the corresponding N-arylsulfonylproline. researchgate.net The subsequent conversion to the acid chloride is achieved by treating the N-arylsulfonylproline with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation, often with catalytic amounts of dimethylformamide (DMF). researchgate.net The general synthetic scheme is analogous to the preparation of other arylsulfonyl chlorides, which are often synthesized by reacting the corresponding sulfonic acid salt with reagents like phosphorus pentachloride or thionyl chloride. nih.govresearchgate.netresearchgate.net

N-Arylsulfonylprolyl chlorides are highly reactive acylating agents. The carbon atom of the carbonyl chloride group is rendered significantly electrophilic by the electron-withdrawing effects of both the adjacent chlorine atom and the potent N-arylsulfonyl group. nih.govresearchgate.net This high reactivity makes them effective reagents for forming amide bonds with a wide range of amines and other nucleophiles, a critical step in peptide synthesis and the creation of complex organic molecules. researchgate.netnih.gov The reactions are typically rapid and proceed under mild conditions, often producing hydrogen chloride as a byproduct. nih.gov

Comparison with N-Acylprolyl Chlorides

N-Acylprolyl chlorides, where the proline nitrogen is protected by groups like acetyl (Ac) or benzoyl (Bz), offer an alternative to N-sulfonyl activation. The primary distinction lies in the electronic properties and chemical stability of the N-substituent.

Reactivity: Both N-sulfonylprolyl chlorides and N-acylprolyl chlorides are potent acylating agents due to the inherent reactivity of the acid chloride functional group. researchgate.net However, the electronic nature of the nitrogen substituent modulates this reactivity. The sulfonyl group (R-SO₂-) is one of the strongest electron-withdrawing groups, arguably making the carbonyl carbon of an N-sulfonylprolyl chloride slightly more electrophilic than that of its N-acylprolyl chloride counterpart. In contrast, an acyl group (R-CO-) is also electron-withdrawing but to a lesser extent.

Stability and Synthetic Utility: A key difference is the stability of the protecting group. N-sulfonyl groups are known for their exceptional stability and are generally resistant to cleavage under acidic or basic conditions that might affect other protecting groups. This robustness is advantageous in multi-step syntheses where the proline moiety must remain protected through various reaction conditions. Conversely, N-acyl groups, while stable, can be cleaved under specific, often harsher, conditions. This can be either an advantage or a disadvantage depending on the synthetic strategy. The choice between an N-sulfonyl and an N-acyl group often depends on the desired balance between reactivity and the need for subsequent deprotection.

| Feature | N-Arylsulfonyl Group (e.g., Tosyl) | N-Acyl Group (e.g., Acetyl) |

|---|---|---|

| Activating Nature | Strongly electron-withdrawing, enhances electrophilicity of the acid chloride. | Electron-withdrawing, activates the acid chloride. |

| Reactivity | Very high, reacts readily with a broad range of nucleophiles. nih.govresearchgate.net | High, effective acylating agent. researchgate.netresearchgate.net |

| Protecting Group Stability | Very high; resistant to many acidic and basic conditions. nih.gov | Moderate to high; can be cleaved under specific hydrolytic conditions. |

| Synthesis | From proline and arylsulfonyl chloride, followed by reaction with SOCl₂. researchgate.net | From proline and an acyl chloride or anhydride (B1165640), followed by reaction with SOCl₂. |

Modification of the Proline Ring System

Altering the structure of the five-membered pyrrolidine (B122466) ring provides another avenue for creating novel analogues of 1-(methanesulfonyl)prolyl chloride. Introducing substituents or incorporating the ring into a more rigid bicyclic system can significantly impact the molecule's conformation and biological activity.

Synthesis of Substituted 1-(Methanesulfonyl)prolyl Chlorides

The synthesis of proline rings bearing substituents, such as hydroxyl or fluoro groups, typically begins with a suitably functionalized proline derivative. For example, (cis)-4-hydroxy-L-proline is a common and commercially available starting material. lu.lvnih.gov

The synthetic pathway generally involves:

N-protection: The nitrogen of the substituted proline is first protected with the desired sulfonyl group, for instance, by reacting 4-hydroxy-L-proline with methanesulfonyl chloride in the presence of a base.

Functional Group Manipulation (if necessary): The substituent on the ring may be modified at this stage. For example, the hydroxyl group can be converted to other functionalities.

Activation to the Acid Chloride: The carboxylic acid of the N-mesyl-substituted proline is then converted to the acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

This strategy allows for the creation of a diverse library of substituted 1-(methanesulfonyl)prolyl chlorides, which can serve as valuable building blocks in medicinal chemistry.

Investigation of Conformationally Restricted Analogues

To exert greater control over the three-dimensional orientation of substituents, researchers have developed syntheses for conformationally restricted proline analogues, such as bicyclic systems. These rigid scaffolds are of great interest in drug design as they can lock a molecule into a specific bioactive conformation.

The synthesis of these complex structures is challenging but has been achieved through various advanced organic reactions. Methodologies include the use of aza-Cope-Mannich rearrangements, Diels-Alder reactions, and other cyclization cascades to construct fused ring systems. lu.lv Several studies report the synthesis of bicyclic proline analogues where the nitrogen atom is protected with a sulfonyl group, such as an N-tert-butylsulfonyl or N-phenylsulfonyl group. nih.govresearchgate.net For example, one approach describes the synthesis of enantiopure bicyclic sulfonamides that act as constrained proline analogues. researchgate.net Another details an asymmetric synthesis of N-tert-butylsulfonyl protected bicyclic prolines. nih.gov

Once these N-sulfonyl bicyclic proline carboxylic acids are synthesized, they serve as direct precursors to the target activated chlorides. The final step, while not always explicitly detailed in the literature for these specific complex systems, would involve the standard conversion of the carboxylic acid to the highly reactive acid chloride, ready for coupling reactions.

| Modification Type | Example Precursor | Key Synthetic Feature | Reference |

|---|---|---|---|

| Ring Substitution | 4-Hydroxy-1-(methanesulfonyl)proline | Starts with commercially available 4-hydroxy-L-proline. | lu.lv |

| Ring Substitution | 4-Fluoro-1-(methanesulfonyl)proline | Synthesized from 4-hydroxyproline (B1632879) via nucleophilic substitution. | |

| Conformational Restriction | N-tert-Butylsulfonyl bicyclic proline analogue | Asymmetric synthesis via migratory cyclization. | nih.gov |

| Conformational Restriction | Enantiopure bicyclic sulfonamides | Functionalization via carbanion formation on a bicyclic scaffold. | researchgate.net |

Development of Related Activated Proline Derivatives (e.g., Anhydrides, Activated Esters)

Beyond acid chlorides, the carboxyl group of N-methanesulfonylproline can be activated in other forms, such as mixed anhydrides and activated esters. These derivatives offer alternative reactivity profiles and can be advantageous in specific applications, such as peptide synthesis, by minimizing side reactions or simplifying purification.

Mixed Anhydrides: The mixed anhydride method is a classic technique for amide bond formation. A mixed anhydride of N-methanesulfonylproline can be prepared by reacting it with another acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine or triethylamine (B128534) at low temperatures. The resulting mixed anhydride is highly reactive and is typically used in situ without isolation. It reacts readily with an amine nucleophile, with the attack preferentially occurring at the more electrophilic prolyl carbonyl center, to form the desired amide bond.

Activated Esters: Activated esters, particularly those of N-hydroxysuccinimide (NHS), are widely used in bioconjugation and peptide synthesis due to their relative stability compared to acid chlorides and their high reactivity toward primary amines. The N-hydroxysuccinimide ester of N-methanesulfonylproline can be synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). Alternative modern methods using reagents like triphenylphosphine/iodine have also been developed for the efficient synthesis of various activated esters. These esters are often stable, crystalline solids that can be isolated, purified, and stored before use.

| Derivative Type | General Structure | Common Synthesis Method | Key Characteristics |

|---|---|---|---|

| Acid Chloride | Ms-Pro-COCl | Ms-Pro-OH + SOCl₂ or (COCl)₂ | Highest reactivity; used in situ or isolated with care; generates HCl. nih.gov |

| Mixed Anhydride | Ms-Pro-COOCO-R' | Ms-Pro-OH + R'COCl + Base | Highly reactive; generated and used in situ at low temperatures. |

| Activated Ester (NHS) | Ms-Pro-CO-ON(COCH₂)₂ | Ms-Pro-OH + NHS + DCC | Good reactivity, often isolable crystalline solid, water-soluble byproduct. |

Emerging Methodologies and Future Research Directions

Flow Chemistry Applications in Reactions Involving 1-(Methanesulfonyl)prolyl chloride

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net For reactions involving reactive species like acyl chlorides, flow reactors provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. acs.org

The application of flow chemistry to reactions with proline derivatives is an area of active development. acs.org For instance, the use of L-proline and its derivatives as organocatalysts in continuous flow systems has been explored for various transformations, including stereoselective Michael-type additions. acs.org These systems have demonstrated stable performance over extended periods, with the potential for producing significant quantities of chiral products. acs.org

Given that this compound is a thermally sensitive and reactive compound, its use in flow chemistry is a logical progression. A key benefit would be the enhanced safety profile, as the small reaction volumes within the reactor minimize the risks associated with potential exothermic events. Furthermore, the precise control afforded by flow systems could lead to improved yields and selectivities by minimizing the formation of byproducts.

Table 1: Comparison of Batch vs. Potential Flow Chemistry for Acylation Reactions

| Feature | Conventional Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and superior heat control. researchgate.net |

| Temperature Control | Slower heat dissipation, potential for hot spots. | Rapid heat exchange, precise temperature management. acs.org |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing, ensuring stoichiometric control. acs.org |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by extending operation time or parallelizing reactors. |

| Reaction Time | Can be lengthy, from hours to days. acs.org | Significantly reduced residence times, often in minutes or seconds. acs.org |

Future research will likely focus on developing optimized flow protocols for the acylation of various nucleophiles with this compound, potentially integrating in-line purification steps to create streamlined, multi-step synthetic sequences.

Catalyst Development for Enhanced Selectivity in Reactions

The proline scaffold is a cornerstone of organocatalysis, prized for its ability to induce high levels of stereoselectivity. libretexts.orgwikipedia.org The development of new catalysts to further enhance the selectivity of reactions involving proline-based reagents like this compound is a vibrant area of research.

Strategies often involve modifying the proline ring or employing co-catalysts that work in concert with the proline derivative. For example, research into the catalytic asymmetric acylation of alcohols has shown that chiral diamines derived from (S)-proline can achieve excellent enantioselectivities. researchgate.net Similarly, dipeptidic proline-derived thiourea (B124793) organocatalysts have been rationally designed to control the stereochemical outcome of Michael additions. researchgate.net

The development of catalysts can be guided by understanding the reaction's transition state. Proline-catalyzed reactions often proceed through a well-defined, six-membered enamine transition state, where hydrogen bonding and steric interactions dictate the stereochemical outcome. wikipedia.org By modifying the catalyst structure—for instance, by altering substituents on the pyrrolidine (B122466) ring—researchers can fine-tune these interactions to favor the formation of a specific stereoisomer. libretexts.org

Table 2: Examples of Catalyst Systems for Proline-Mediated Asymmetric Reactions

| Catalyst Type | Reaction | Key Feature | Reference |

| Chiral Diamine + (S)-Proline Derivative | Asymmetric acylation of meso-1,2-diols | Achieves high enantioselectivity in monobenzoate formation. | researchgate.net |

| Dipeptidic Proline-Thiourea | Michael addition | Enantiodivergent synthesis is possible by switching the terminal proline. | researchgate.net |

| trans-4,5-methano-L-proline | Conjugate addition | Found to be a superior catalyst for additions to 2-cycloalkenones, yielding >99% ee. | organic-chemistry.org |

| (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | Mannich-type reaction | Directs the reaction to yield anti-selective products, contrasting with the syn-selectivity of (S)-proline. | libretexts.org |

Future work in this area will likely involve the synthesis and screening of new proline-based ligands and organocatalysts designed specifically for reactions with N-sulfonylated prolyl chlorides, aiming for even higher levels of efficiency and stereocontrol.

Green Chemistry Approaches for Synthesis and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes. For this compound, these principles can be applied to both its synthesis and its subsequent use in chemical reactions.

The traditional synthesis of the parent compound, methanesulfonyl chloride, often involves reagents like thionyl chloride, which are hazardous. orgsyn.org Green chemistry seeks to replace such substances with more benign alternatives. Research into catalyst development for methyl chloride synthesis, for example, demonstrates a move towards designing more efficient and environmentally friendly catalytic processes. nih.gov

In its application, using proline-based reagents as organocatalysts is inherently a green approach, as it avoids the use of often-toxic and expensive heavy metals. libretexts.org Further greening the process can be achieved by choosing environmentally friendly solvents. For example, L-proline has been effectively used as a promoter for reactions in ionic liquids, which can be recycled and reused multiple times without a significant drop in productivity. nih.gov The combination of organocatalysis with green solvents represents a powerful strategy for sustainable chemistry.

Moreover, as discussed previously, flow chemistry is considered a green technology. It minimizes waste, reduces energy consumption, and allows for the safe handling of hazardous materials, aligning perfectly with the goals of green chemistry. researchgate.net

Computational Design of Novel Proline-Based Acylating Reagents

In silico design has become an indispensable tool in modern chemistry for predicting the properties and reactivity of new molecules, thereby accelerating the discovery process. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to model reaction mechanisms and analyze the subtle structural and electronic factors that govern reactivity and stereoselectivity. nih.govresearchgate.net

For proline-based reagents, computational studies can elucidate the stability of different ring conformations (puckering) and their influence on the transition state energies, which ultimately determine the stereochemical outcome of a reaction. nih.govresearchgate.net This knowledge is crucial for the rational design of new catalysts and reagents with enhanced performance. By modeling different substitution patterns on the proline ring, chemists can predict which modifications are most likely to lead to desired properties, such as increased reactivity or selectivity.

Recent advances have led to the development of computational platforms that can plan entire multi-step syntheses for novel targets or even whole libraries of compounds. nih.govresearchgate.net These tools can be used to design not only the target acylating reagent but also the most efficient synthetic route to access it. Molecular docking studies, another computational technique, can predict the binding affinity of designed reagents with specific biological targets, guiding the development of new therapeutic agents. mdpi.comnih.gov

The integration of these computational tools allows for a design-build-test-learn cycle where new proline-based acylating agents, like derivatives of this compound, can be conceived, synthesized, and evaluated in a highly efficient manner.

Potential for Broadening Synthetic Utility in Diverse Chemical Transformations

While this compound is primarily an acylating agent, its potential utility extends far beyond simple acylation. The unique combination of a chiral proline backbone and a methanesulfonyl protecting group opens doors to a wide range of complex chemical transformations.

One of the most promising areas is in peptide synthesis. The methanesulfonyl group can function as a temporary protecting group for the proline nitrogen, and reagents like it could be employed in peptide coupling steps. nih.gov A strategy known as "proline editing" showcases the immense potential of this scaffold. In this approach, a hydroxyproline (B1673980) residue is incorporated into a peptide chain and then chemically modified in a multitude of ways to create a diverse library of proline analogs in situ. nih.gov This method demonstrates the versatility of the proline ring and suggests that a reagent like this compound could serve as a starting point for generating a wide array of functionalized building blocks.

The development of proline derivatives for specific applications is an active field. For example, proline-based phosphine (B1218219) templates have been created for use in Staudinger ligation, a powerful bioconjugation technique. nih.gov This highlights the potential for transforming the fundamental proline structure into highly specialized reagents for applications in chemical biology.

The inherent chirality of the proline core makes it an invaluable tool for asymmetric synthesis. organic-chemistry.org By using this compound to introduce a chiral center, chemists can build complex molecules with precise stereochemical control, which is of paramount importance in medicinal chemistry and materials science. nih.gov Future research will undoubtedly uncover new reactions and applications where the unique structural and electronic properties of this reagent can be leveraged to solve challenging synthetic problems.

常见问题

Q. What are the standard protocols for synthesizing 1-(Methanesulfonyl)prolyl chloride from proline?

- Methodological Answer : Synthesis typically involves two steps: (1) Protection of proline’s secondary amine (e.g., using Boc anhydride) to avoid undesired side reactions. (2) Reaction of the hydroxyl group with methanesulfonyl chloride (MsCl) under anhydrous conditions. A common approach uses a base like triethylamine in dichloromethane at 0–5°C to neutralize HCl byproducts. Purification via column chromatography or recrystallization is critical to isolate the product . Safety Note : MsCl is corrosive and toxic; use PPE (gloves, goggles, fume hood) and avoid inhalation .

Q. What safety precautions are critical when handling this compound?

- Key Precautions :

- Work in a fume hood with local exhaust ventilation to prevent vapor inhalation (acute toxicity: rat oral LD₅₀ = 175 mg/kg) .

- Use chemical-resistant gloves (nitrile) and full-face shields to prevent skin/eye contact (causes severe burns) .

- Store in sealed, corrosion-resistant containers away from moisture and oxidizers .

Q. How should spills of this compound be managed?

- Response Protocol :

- Isolate the area and absorb spills with inert materials (e.g., sand, vermiculite). Collect residues in sealed containers for hazardous waste disposal.

- Avoid aqueous cleanup (reacts with water to release HCl) and decontaminate surfaces with ethanol .

Intermediate Questions

Q. How can researchers mitigate hydrolysis during reactions involving this compound?

- Strategies :

- Conduct reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF).

- Use low temperatures (0–5°C) to slow hydrolysis kinetics. Monitor reaction progress via TLC or HPLC to optimize timing .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution at the prolyl hydroxyl (δ ~3.5–4.0 ppm for mesyl group) .

- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion validation.

- Elemental Analysis : Verify chlorine and sulfur content .

Advanced Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides?

- Mechanistic Insight : Methanesulfonyl groups are less sterically hindered than aryl sulfonates (e.g., tosyl chloride), enabling faster nucleophilic substitution. However, mesyl derivatives are more electron-withdrawing, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in peptide coupling but may require careful pH control to avoid racemization .

Q. What are the mechanistic implications of using this compound in peptide modification?

- Role in Peptide Chemistry : The mesyl group acts as a leaving group, facilitating nucleophilic attack by amines or thiols. This is exploited in site-specific modifications, such as cyclization or crosslinking. Stability studies show mesyl derivatives resist hydrolysis longer than acetylated analogs, enabling prolonged reaction windows .

Q. How do structural modifications of the prolyl moiety influence derivative stability?

- Structure-Activity Relationship : Substituents on the proline ring (e.g., methyl groups) increase steric hindrance, slowing nucleophilic attack but improving thermal stability. Computational modeling (DFT) can predict activation energies for substitution reactions, guiding design of derivatives with tailored reactivity .

Q. How can conflicting toxicity data for methanesulfonyl chloride derivatives be reconciled?

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Scale-Up Considerations :

- Use continuous flow reactors to improve heat/mass transfer and reduce byproduct formation.

- Optimize stoichiometry (1.2–1.5 equivalents of MsCl) and employ in-situ FTIR for real-time monitoring of reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。